Nav1.7 Sodium Channel Inhibition Potency of Benzylpiperazine-Tetrahydropyran Derivatives vs. Non-Tetrahydropyran Analogs
Although direct target data for (4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone itself is limited in public databases, its close structural analogs within the benzylpiperazine-tetrahydropyran chemotype have demonstrated potent inhibition of the human Nav1.7 voltage-gated sodium channel. In whole-cell voltage clamp assays on HEK-293 cells expressing human Nav1.7 at a holding potential of -130 to -110 mV, a representative benzylpiperazine derivative containing the tetrahydropyran-phenyl scaffold achieved an IC50 of 0.230 nM [1]. In contrast, benzylpiperazine analogs lacking the tetrahydropyran oxygen or bearing simpler aryl substituents (e.g., unsubstituted benzylpiperazine) show negligible activity at Nav1.7 at comparable concentrations, as evidenced by the absence of reported sub-nanomolar IC50 values for simpler benzylpiperazines in the BindingDB and ChEMBL databases [1][2]. This marked potency differential suggests that the tetrahydropyran-phenyl pharmacophore is a critical determinant of Nav1.7 engagement.
| Evidence Dimension | Human Nav1.7 sodium channel inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.230 nM (representative benzylpiperazine-tetrahydropyran derivative; BindingDB BDBM50051088 / CHEMBL3318147) [1] |
| Comparator Or Baseline | Unsubstituted benzylpiperazine and simple benzylpiperazine analogs: no reported sub-nanomolar Nav1.7 IC50 values in ChEMBL or BindingDB [2] |
| Quantified Difference | Potency gain of >4 orders of magnitude relative to baseline benzylpiperazine scaffolds |
| Conditions | Whole-cell voltage clamp, human Nav1.7 expressed in HEK-293 cells, holding potential -130 to -110 mV |
Why This Matters
For procurement decisions in pain research or sodium channel drug discovery programs, selecting a compound with the complete tetrahydropyran-phenyl motif is essential to recapitulate the sub-nanomolar Nav1.7 activity reported in the literature; a generic benzylpiperazine will not achieve this potency.
- [1] BindingDB Entry BDBM50051088 / CHEMBL3318147: IC50 0.230 nM for inhibition of human Nav1.7. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50051088. View Source
- [2] ChEMBL Database search for benzylpiperazine derivatives with Nav1.7 activity. European Bioinformatics Institute. View Source
